molecular formula C15H28BNO3Si B8268994 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole

3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole

Cat. No.: B8268994
M. Wt: 309.29 g/mol
InChI Key: SQCZBULTRVIJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole is a sophisticated trisubstituted isoxazole boronic ester pinacol ester that serves as a critical molecular building block in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a key synthetic intermediate for the exploration and development of novel allosteric modulators for nuclear receptors. Specifically, this chemotype has been identified as a novel class of allosteric inverse agonists for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a key regulator in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine IL-17a . Targeting the allosteric site of RORγt presents a promising therapeutic strategy for autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis, offering a potential for higher selectivity over other nuclear receptors compared to orthosteric inhibitors . The structural features of this compound, including the isopropyl and trimethylsilyl substituents on the isoxazole core, are strategically designed for further functionalization via cross-coupling reactions, such as the Suzuki reaction, to generate focused libraries of compounds for structure-activity relationship (SAR) studies . Research utilizing similar trisubstituted isoxazole cores has demonstrated significant potential for optimizing cellular activity, improving pharmacokinetic properties, and achieving nanomolar potency in biochemical assays . Furthermore, recent advancements indicate that related boronic ester compounds are being investigated in the field of targeted protein degradation, a rapidly growing area in drug discovery, for the development of novel therapeutic modalities . This compound is offered For Research Use Only and is strictly intended for laboratory research applications.

Properties

IUPAC Name

trimethyl-[3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-5-yl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO3Si/c1-10(2)12-11(13(18-17-12)21(7,8)9)16-19-14(3,4)15(5,6)20-16/h10H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCZBULTRVIJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole is a derivative of isoxazole known for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H22BNO2
  • CAS Number : 1352796-58-7
  • Molecular Weight : 251.17 g/mol

This structure features a unique combination of isoxazole and boron-containing moieties, which may contribute to its biological properties.

Research indicates that compounds containing isoxazole rings often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:

  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines. The cytotoxicity is likely mediated through apoptosis and cell cycle arrest mechanisms.
  • Gene Expression Modulation : Similar compounds have been shown to affect the expression of genes involved in apoptosis (e.g., Bcl-2 and Bax) and cell cycle regulation (e.g., p21^WAF-1) .

Biological Activity Studies

A study evaluating the biological activity of isoxazole derivatives demonstrated varying levels of toxicity against human promyelocytic leukemia cells (HL-60). The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 86 to 755 μM, indicating significant cytotoxic potential .

Table 1: Cytotoxicity Data for Isoxazole Derivatives

Compound IDIC50 (μM)Mechanism of Action
Isoxazole 386Induces apoptosis; decreases Bcl-2
Isoxazole 6755Primarily causes cell cycle arrest

Case Studies

In a detailed investigation of new isoxazole derivatives, it was found that certain modifications to the isoxazole ring enhanced cytotoxicity against HL-60 cells. The study utilized MTT assays to assess cell viability and RT-PCR for gene expression analysis. Notably:

  • Isoxazole 3 showed a marked decrease in Bcl-2 expression while increasing p21^WAF-1 levels.
  • Isoxazole 6 , in contrast, did not significantly alter Bax levels but increased p21^WAF-1 expression.

These findings suggest that structural modifications can significantly impact the biological activity of isoxazoles .

Potential Therapeutic Applications

The promising cytotoxic effects of this compound indicate its potential as a therapeutic agent in cancer treatment. Further studies are required to elucidate its full therapeutic profile and safety.

Comparison with Similar Compounds

Molecular Properties :

  • Molecular formula: C16H27BNO3Si (estimated based on analogous compounds in –11).
  • Key functional groups: Boronate ester (enables cross-coupling), TMS (enhances stability and modulates electronic properties), and isopropyl (steric bulk).

Comparison with Similar Compounds

Structural Analogues with Boronate Esters

a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran ()

  • Structure : Benzofuran core with a boronate ester.
  • Applications : Used in Suzuki couplings for pharmaceuticals or materials science.
  • However, the absence of a TMS group reduces steric protection and electronic modulation .

b) 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine ()

  • Structure : Pyridine-morpholine hybrid with a boronate ester.
  • Applications : Likely used in medicinal chemistry for targeted drug synthesis.
  • Key Differences : The pyridine ring introduces basicity, while the morpholine group enhances solubility. The lack of a silicon group reduces hydrophobicity compared to the target compound .

c) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilane-4-hexylthiophene ()

  • Structure : Thiophene core with boronate ester and TMS.
  • Applications : Organic electronics (e.g., photovoltaic devices).
  • Key Differences: Thiophene’s sulfur atom increases electron richness, improving charge transport in materials. The hexyl chain enhances solubility in nonpolar solvents, unlike the isopropyl group in the target compound .

Isoxazole Derivatives

a) 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole ()

  • Structure : Isoxazole with methyl and boronate substituents.
  • Applications : Intermediate in medicinal chemistry.
  • Key Differences : Absence of TMS and isopropyl groups reduces steric hindrance and electronic stabilization, limiting its utility in sterically demanding reactions .

b) Isoxazolyl Benzimidazoles ()

  • Structure : Benzimidazole fused with isoxazole.
  • Applications : Pharmaceutical research (e.g., antimicrobial agents).
  • Key Differences : Lack of boronate and silicon groups shifts focus to hydrogen-bonding interactions rather than cross-coupling reactivity .

Heterocyclic Compounds with Silicon Substituents

a) Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane ()

  • Structure : Acetylenic linker between TMS and boronate.
  • Applications : Precursor for synthesizing boron-silicon hybrids.
  • Key Differences : The alkyne spacer allows for orthogonal reactivity (e.g., click chemistry), unlike the rigid isoxazole core .

Comparative Data Table

Compound Name Core Structure Boronate Ester Silicon Group Molecular Weight (g/mol) Key Applications
3-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole Isoxazole Yes Yes (TMS) ~335.3 Cross-coupling, Materials
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran Benzofuran Yes No 244.09 Pharmaceuticals
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Pyridine Yes No 290.16 Drug synthesis
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilane-4-hexylthiophene Thiophene Yes Yes (TMS) Not reported Organic photovoltaics
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole Isoxazole Yes No 209.05 Medicinal intermediates

Preparation Methods

Cycloaddition-Based Isoxazole Formation

The isoxazole core is synthesized via a [3+2] cycloaddition between a nitrile oxide and an alkyne. For derivatives with boronic ester and TMS groups, the alkyne component often includes these functionalities.

Example Reaction Pathway

StepReagents/ConditionsYieldReference
1Chloroacetaldoxime + Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane, KHCO₃, 1,2-dimethoxyethane (DME), 50°C, 16 h45.5%
2Isomerization or purification via column chromatography (10% EtOAc/hexanes)N/A

Mechanistic Insight :

  • Nitrile oxide generation : Chloroacetaldoxime acts as a precursor, reacting with base (e.g., KHCO₃) to form the nitrile oxide intermediate.

  • Alkyne reactivity : The alkyne bearing the boronic ester and TMS groups undergoes cycloaddition to form the isoxazole ring.

Silylation and Functional Group Protection

The TMS group is introduced to enhance solubility or protect reactive sites during subsequent reactions.

Key Silylation Protocols

StepReagents/ConditionsYieldReference
1(2-(Trimethylsilyl)ethoxy)methyl chloride + Base (e.g., NaH), DMF, 0°C → RT, 16 h86%
2Purification via extraction (EtOAc/H₂O) and silica gel chromatographyN/A

Critical Parameters :

  • Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonate the isoxazole nitrogen to facilitate nucleophilic attack on the silylating agent.

  • Solvent choice : Polar aprotic solvents (DMF, DME) stabilize intermediates and improve reaction efficiency.

Boronic Ester Formation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via esterification of a boronic acid with pinacol.

Boronic Ester Synthesis

StepReagents/ConditionsYieldReference
1Boronic acid + Pinacol, Pd-catalyzed coupling or direct esterification60–92%
2Purification via column chromatography (EtOAc/PE gradients)N/A

Optimization Notes :

  • Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki-Miyaura reactions.

  • Steric effects : Bulky groups (e.g., isopropyl) may require extended reaction times or higher temperatures.

Comparative Analysis of Reaction Conditions

Below is a comparison of optimized protocols for analogous compounds, highlighting trends applicable to the target molecule:

ParameterProtocol A ()Protocol B ()
Base KHCO₃NaH
Solvent DMEDMF
Temperature 50°C0°C → RT
Yield 45.5%86%
Key Step CycloadditionSilylation

Trend :

  • High-temperature conditions (e.g., 50°C) favor cycloaddition but may reduce yield due to side reactions.

  • Low-temperature silylation (0°C → RT) minimizes decomposition of boronic esters.

Challenges and Mitigation Strategies

ChallengeSolutionReference
Low solubility Use polar solvents (DME, DMF) or co-solvents (MeOH)
Boronic ester instability Store under inert atmosphere; avoid strong acids/bases
Regioselectivity Optimize nitrile oxide/alkyne ratio; use excess alkyne

Purification and Characterization

Purification Methods

MethodConditionsReference
Column chromatography Silica gel, 10% EtOAc/hexanes → EtOAc/CH₂Cl₂ gradients
Crystallization Cold hexanes or EtOAc/PE mixtures

Analytical Data

TechniqueExpected ResultReference
¹H NMR δ 2.40 (s, 3H, CH₃), 1.31 (s, 12H, pinacol), 0.37 (s, 9H, TMS)
LC-MS m/z 282.3 [M+1]⁺
HazardMitigationReference
Toxicity Use fume hood; avoid skin contact
Moisture sensitivity Store under argon or nitrogen

Q & A

Basic Synthesis

Q: How can researchers synthesize 3-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)isoxazole, and what critical steps ensure high yield? A: Synthesis typically involves cycloaddition (e.g., hypervalent iodine-induced nitrile oxide-alkyne cycloaddition) or functionalization of a pre-formed isoxazole core. Critical steps include:

  • Boronic ester introduction: Use Suzuki-Miyaura precursors under anhydrous conditions to avoid hydrolysis. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ are common .
  • Silylation: React with trimethylsilyl chloride in the presence of mild bases (imidazole) at 0–25°C .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Monitor via TLC and NMR .

Advanced Synthesis

Q: How can side reactions during trimethylsilyl group installation be minimized when the boronic ester is present? A: Competing hydrolysis or base-sensitive reactions are mitigated by:

  • Stepwise protection: Introduce the boronic ester first, followed by silylation under mild conditions (e.g., low-temperature silylation with TMSCl/imidazole in DCM) .
  • Inert atmosphere: Use Schlenk techniques to exclude moisture.
  • Real-time monitoring: Employ in-situ IR or ¹H NMR to detect intermediates .

Basic Characterization

Q: What spectroscopic features confirm the structure of this compound? A: Key data includes:

  • ¹H NMR: Isopropyl (septet, δ ~2.0 ppm; doublets, δ 1.0–1.2 ppm), TMS (singlet, δ ~0.2 ppm), dioxaborolane methyls (singlet, δ ~1.3 ppm) .
  • ¹¹B NMR: Peak at ~30 ppm confirms boronic ester .
  • IR: B-O (1350 cm⁻¹) and Si-C (1250 cm⁻¹) stretches .
  • HRMS: Molecular ion peak matching C₁₇H₂₈BNO₃Si (calc. 341.19 g/mol) .

Advanced Characterization

Q: How can overlapping NMR signals in complex isoxazole derivatives be resolved? A: Use 2D NMR (HSQC, HMBC) to assign protons and carbons. For example:

  • HSQC: Correlate C-4 (isoxazole) with adjacent protons.
  • HMBC: Identify long-range couplings between the boronic ester and isopropyl groups.
  • X-ray crystallography (as in ) provides definitive structural confirmation .

Basic Reactivity

Q: What cross-coupling reactions are feasible with this compound? A: The boronic ester enables Suzuki-Miyaura coupling with aryl halides. Standard conditions:

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%)
  • Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Scope: Compatible with electron-deficient aryl bromides; the TMS group remains intact under these conditions .

Advanced Reactivity

Q: How does the TMS group affect reactivity in polar aprotic solvents? A: The TMS group is generally inert but may undergo protodesilylation under strongly acidic conditions (e.g., H₂SO₄). To prevent this:

  • Avoid protic solvents (e.g., MeOH) in reactions involving Lewis acids.
  • Use fluoride-free conditions (e.g., exclude KF in coupling reactions) .

Basic Stability

Q: What storage conditions prevent degradation? A: Store under argon at –20°C in anhydrous DCM or THF. The boronic ester hydrolyzes in moisture; silica gel desiccants are recommended .

Advanced Stability

Q: How does pH influence the hydrolysis kinetics of the boronic ester in aqueous media? A: Hydrolysis accelerates under acidic (pH < 4) or basic (pH > 10) conditions. Kinetic studies (monitored via ¹H NMR) show:

  • Neutral pH (7): Half-life >48 hours.
  • pH 2: Half-life ~6 hours.
  • Mitigation: Buffered solutions (pH 6–8) or micellar encapsulation .

Basic Applications

Q: In what synthetic pathways is this compound used as an intermediate? A: It serves in:

  • Biaryl synthesis: Suzuki coupling to access drug candidates (e.g., kinase inhibitors) .
  • Heterocycle functionalization: Isoxazole rings are pharmacophores in anti-inflammatory agents .

Advanced Applications

Q: How can this compound enable tandem cross-coupling/cyclization for polycyclic systems? A: Example pathway:

Suzuki coupling with 2-bromopyridine to form a biaryl intermediate.

Cu-catalyzed cyclization of the isoxazole with an alkyne to generate fused bicyclic systems .

Silyl group removal (e.g., TBAF) for further functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.